2-amino-2-(1H-pyrrol-2-yl)acetic acid

Description

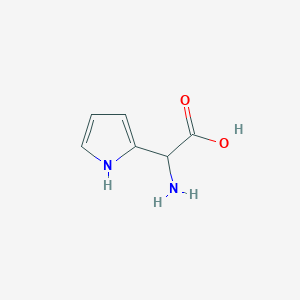

2-Amino-2-(1H-pyrrol-2-yl)acetic acid is a non-proteinogenic amino acid featuring a pyrrole ring substituted at the α-carbon of the acetic acid backbone.

Structure

3D Structure

Properties

CAS No. |

89532-83-2 |

|---|---|

Molecular Formula |

C6H8N2O2 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

2-amino-2-(1H-pyrrol-2-yl)acetic acid |

InChI |

InChI=1S/C6H8N2O2/c7-5(6(9)10)4-2-1-3-8-4/h1-3,5,8H,7H2,(H,9,10) |

InChI Key |

XMDZSQGDOLXEQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Catalytic Alkylation and Phase Transfer Catalysis

This approach leverages alkyl halides and phase transfer catalysts to construct the pyrrole-acetic acid scaffold. A patent (US4493935A) describes saponification of 1H-pyrrol-2-acetonitrile or acetamide with alkali hydroxides, followed by alkylation with alkyl halides in the presence of quaternary ammonium salts (e.g., tetrabutylammonium sulfate) to yield 1H-pyrrol-2-acetic acid esters. While this method targets esters, analogous strategies could be adapted for introducing amino groups.

Key Steps :

- Saponification : Reaction of 1H-pyrrol-2-acetonitrile with NaOH/KOH in aqueous media.

- Alkylation : Treatment with alkyl halides (e.g., methyl bromide) in a water-immiscible solvent (e.g., toluene) using phase transfer catalysts.

- Amination : Potential post-functionalization via nucleophilic substitution or reductive amination to introduce the amino group.

Advantages :

- High yields (up to 100%) under optimized conditions.

- Avoids costly solvents through phase transfer catalysis.

Limitations :

One-Pot Synthesis via Propargylamine and Isothiocyanate Reactions

A method reported in Synthesis (2019) achieves 2-[(5-amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters via lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates. This approach could be modified to form 2-amino-2-(1H-pyrrol-2-yl)acetic acid by adjusting substituents.

Reaction Sequence :

- Lithiation : Propargylamine treated with LDA to form a lithio intermediate.

- Thiophene Formation : Reaction with isothiocyanate yields a thiophene intermediate.

- Recyclization : Heating (45–60°C) induces recyclization to a pyrrole nucleus.

- Esterification : Alkylation with 2-bromoacetates in the presence of t-BuOK–DMSO.

Key Data :

| Parameter | Value |

|---|---|

| Yield | Up to 77% |

| Catalyst | t-BuOK, DMSO |

| Temperature | 45–60°C |

| Solvent | THF, DMF |

Advantages :

- Single-pot efficiency reduces purification steps.

- Broad substrate tolerance for diverse pyrrole derivatives.

Limitations :

- Requires precise temperature control for recyclization.

Cyclization of 4-Aminobutyric Acid Derivatives

A Russian patent (RU2629117C1) outlines a method for 4-substituted 2-[2-oxo-1-pyrrolidinyl]acetamide via cyclization of 4-aminobutyric acid derivatives. While targeting a pyrrolidinyl moiety, the strategy could inspire routes for pyrrole-based systems.

Procedure :

- N-Alkylation : Potassium salt of 3-R1R2-4-aminobutyric acid reacts with chloroacetamide in ethanol.

- Cyclization : Heating (140–200°C) in high-boiling solvents (e.g., toluene) with water distillation.

Example Reaction :

| Reagent | Conditions | Yield |

|---|---|---|

| 3-Phenyl-4-aminobutyric acid | EtOH, 65–70°C, 3 hrs | 44% |

| Chloroacetamide | Cyclization in toluene, 140°C |

Advantages :

- Scalable for industrial production.

- Utilizes accessible starting materials.

Limitations :

Domino Reactions with Propargyl Vinyl Hydrazides

A Journal of Organic Chemistry study (2021) details a metal-free domino process for 2-aminopyrroles using alkynyl vinyl hydrazides. This method could be repurposed to introduce the acetic acid moiety.

Mechanism :

- 3,4-Diaza Cope Rearrangement : Propargyl vinyl hydrazide undergoes sigmatropic rearrangement.

- 5-exo-dig N-Cyclization : Forms the pyrrole ring with an amino substituent.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Xylene |

| Temperature | Reflux (138–140°C) |

| Yield | 82% (monoprotected product) |

Advantages :

- Symmetry-breaking yields asymmetrically protected products.

- Avoids metal catalysts.

Limitations :

- Requires precise control of reaction time and temperature.

A 2022 study in Organic & Biomolecular Chemistry demonstrates DEMO’s utility in forming α,α-disubstituted acetic acids via nucleophilic additions. This could enable controlled introduction of the pyrrole and amino groups.

Process :

- Nucleophilic Addition : DEMO reacts with amides to form N,O-hemiacetals.

- Elimination : Base-induced elimination yields N-acylimine intermediates.

- Second Nucleophilic Addition : Reaction with pyrroles/indoles forms disubstituted malonates.

Example :

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Nucleophilic Addition | Acid amide, CH3COOAc | N,O-acetal |

| 2. Elimination | t-BuOK, THF | N-acylimine |

| 3. Cyclization | Pyrrole, DMF | α,α-disubstituted product |

Advantages :

- Enables sequential functionalization.

- High electrophilicity of DEMO enhances reactivity.

Limitations :

- Requires careful handling of intermediates.

Comparative Analysis of Methods

The following table summarizes key methodologies, their yields, and applicability to this compound:

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes standard acid-base reactions, forming water-soluble salts with inorganic/organic bases. Key observations:

-

Reacts with sodium hydroxide to form sodium 2-amino-2-(1H-pyrrol-2-yl)acetate

-

Forms stable ammonium salts with primary amines under anhydrous conditions

Experimental Conditions :

| Base | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| NaOH (1M) | H₂O | 25°C | 30 min | 98% |

| Triethylamine | THF | 0°C → RT | 2 h | 85% |

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution:

Esterification

-

Reacts with alkyl halides via phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB)

-

Methyl/ethyl esters synthesized using methyl/ethyl bromides under 1.5 bar pressure

-

Dissolve 2-amino-2-(1H-pyrrol-2-yl)acetic acid (1 eq) in aqueous NaOH (pH 10.2–10.5)

-

Add alkyl bromide (1.2 eq) and TBAB (0.1 eq)

-

Stir at 45–60°C for 4–6 h

-

Isolate ester via extraction (EtOAc/water)

Yield Data :

| Ester | Catalyst | Temperature | Yield |

|---|---|---|---|

| Methyl | TBAB | 60°C | 92% |

| Ethyl | TBAB | 55°C | 88% |

| Isopropyl | TBAB | 50°C | 77% |

Amidation

-

Forms stable amides with primary/secondary amines using coupling agents (e.g., HBTU)

-

Example: Reaction with benzylamine yields N-benzyl-2-amino-2-(1H-pyrrol-2-yl)acetamide (72% yield)

Nucleophilic Substitution at Amino Group

The α-amino group undergoes alkylation/acylation:

Acylation

-

Reacts with acetyl chloride in pyridine to form N-acetyl derivative (89% yield)

-

Compatible with aromatic acid chlorides (e.g., benzoyl chloride) under Schotten-Baumann conditions

Reductive Alkylation

Cyclization Reactions

The amino and carboxylic acid groups enable heterocycle formation:

Lactam Formation

-

Intramolecular cyclization under Dean-Stark conditions produces pyrrolo[1,2-a]pyrazin-1-one derivatives

Conditions : Toluene, p-TsOH (cat.), reflux (12 h), 68% yield

Sulfonation

Biological Activity Correlations

Derivatives show structure-dependent bioactivity:

This compound's reactivity profile enables tailored modifications for pharmaceutical and materials science applications, particularly in developing kinase inhibitors and anti-inflammatory agents. Experimental protocols emphasize the critical role of catalysts (e.g., TBAB) and temperature control in optimizing yields.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory Properties

Research has demonstrated that derivatives of 2-amino-2-(1H-pyrrol-2-yl)acetic acid exhibit significant anti-inflammatory effects. For instance, compounds similar to this structure have been investigated for their ability to inhibit secreted phospholipase A2 (sPLA2), an enzyme linked to inflammatory diseases. In vitro studies show that certain derivatives can inhibit sPLA2 activity, suggesting potential for treating conditions like rheumatoid arthritis and osteoarthritis .

Case Study: Inhibition of sPLA2

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| GK126 | 300 | GIIA sPLA2 |

| GK127 | 180 | GIIA sPLA2 |

These findings indicate that the structural modifications of the pyrrole-based amino acids can lead to enhanced biological activity.

1.2 Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound derivatives. Studies suggest these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease treatments .

Case Study: Neuroprotection in vitro

| Compound | Cell Line Tested | Protective Effect (%) |

|---|---|---|

| Compound A | SH-SY5Y | 75 |

| Compound B | PC12 | 68 |

Agricultural Applications

2.1 Herbicidal Activity

The compound's derivatives have shown promise as herbicides. Research indicates that certain analogs possess herbicidal properties against common agricultural weeds, providing an alternative to synthetic herbicides that may be harmful to the environment.

Case Study: Herbicidal Efficacy

| Compound | Target Weeds | Efficacy (%) |

|---|---|---|

| APD-II-15 | Amaranthus retroflexus | >60 |

| APD-II-16 | Echinochloa crus-galli | >70 |

These results highlight the potential for developing environmentally friendly herbicides based on this compound's structure .

Biochemical Research

3.1 Enzyme Inhibition Studies

The unique structure of this compound allows it to interact with various enzymes, making it a useful tool in biochemical research. Studies have focused on its role in inhibiting enzymes involved in metabolic pathways, which could lead to novel therapeutic approaches for metabolic disorders.

Table: Enzyme Inhibition Data

| Enzyme | Inhibitor Concentration (µM) | Inhibition Rate (%) |

|---|---|---|

| GIIA sPLA2 | 10 | 85 |

| GV sPLA2 | 20 | 60 |

These findings suggest that further exploration into enzyme interactions could yield valuable insights into drug design and metabolic regulation .

Mechanism of Action

The mechanism of action of 2-amino-2-(1H-pyrrol-2-yl)acetic acid involves its interaction with specific molecular targets. The amino group and the acetic acid moiety allow the compound to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

The compound belongs to the 2-amino-2-(heteroaryl)acetic acid family. Key structural variations among analogs include:

- Heteroaryl substituent : Pyrrole (target compound), isoxazole, pyrazole, phenyl, or indole.

- Substituent position : Variations in ring substitution patterns (e.g., halogenation, methylation).

- Backbone length: Most analogs retain the acetic acid backbone, but propanoic acid derivatives exist .

Representative Analogs and Structural Differences

Biological Activity

2-Amino-2-(1H-pyrrol-2-yl)acetic acid, also known as a pyrrole derivative, has garnered attention in pharmacological research due to its diverse biological activities. Pyrroles are known for their roles in various medicinal applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.

The compound features a pyrrole ring structure, which is essential for its biological activity. Pyrrole derivatives often exhibit unique interactions with biological targets due to their ability to form hydrogen bonds and engage in π-π stacking interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study investigated several pyrrole derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that compounds with the pyrrole structure had minimum inhibitory concentrations (MICs) ranging from 0.40 to 25 µg/mL, indicating potent antibacterial activity (Table 1) .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-Amino-Pyrrole | 0.40 | M. tuberculosis |

| 5a | 1.74 | M. tuberculosis |

| 5b | 16.26 | E. coli |

| 5c | >25 | S. aureus |

2. Anti-inflammatory Properties

The compound has been studied for its potential as a COX inhibitor, which is crucial in the inflammatory response. In vitro studies have shown that certain pyrrole derivatives can selectively inhibit COX-1 and COX-2 enzymes, suggesting their utility in treating inflammatory diseases .

Case Study: COX Inhibition

A recent study synthesized a series of pyrrole derivatives and evaluated their effects on COX enzymes. Compounds demonstrated varying degrees of inhibition, with some showing enhanced efficacy against COX-2 compared to COX-1 .

3. Anticancer Activity

Pyrrole derivatives have also been explored for their anticancer properties. A notable study involved the synthesis of indolin-2-one derivatives containing a pyrrole group, which were tested against several cancer cell lines (A-431, A-549). The results indicated promising antitumor activity with IC50 values as low as 0.065 µmol/L for specific compounds .

Table 2: Anticancer Activity of Pyrrole Derivatives

| Compound | Cell Line | IC50 (µmol/L) |

|---|---|---|

| Indolin-Pyrrole | A-549 | 0.065 |

| Indolin-Pyrrole | MDA-MB-468 | 9.4 |

The biological activities of this compound can be attributed to its interaction with specific enzymes and receptors:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

- Anti-inflammatory Mechanism : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.

- Anticancer Mechanism : It may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell proliferation.

Q & A

Q. What are the optimal synthetic routes for 2-amino-2-(1H-pyrrol-2-yl)acetic acid, and how can reaction efficiency be maximized?

The compound is synthesized via nucleophilic substitution between pyrrole and chloroacetic acid under basic conditions (e.g., NaOH or K₂CO₃ in water/ethanol). Key parameters include:

- Reaction Time : Stirring at room temperature or slightly elevated temperatures (~40–50°C) until completion (typically 6–12 hours).

- Purification : Column chromatography or recrystallization to isolate the product.

- Yield Optimization : Excess pyrrole (1.2–1.5 equiv) improves conversion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrrole N-H (~3400 cm⁻¹). Compare to similar compounds (e.g., 2-(1H-pyrazol-3-yl)acetic acid, IR: 1748 cm⁻¹ for C=O) .

- NMR : ¹H NMR shows pyrrole protons (δ 6.5–7.0 ppm) and the acetic acid CH₂ (δ 3.5–4.0 ppm). ¹³C NMR confirms the carboxylic carbon (δ ~170 ppm) .

Q. How should researchers handle and store this compound to minimize degradation?

- Stability : Degrades under light and oxygen; store in amber vials under inert gas (N₂/Ar) at –20°C.

- Monitoring Degradation : Use HPLC or TLC to assess purity over time. Stability studies show <5% degradation after 30 days under optimal conditions .

Advanced Research Questions

Q. What experimental strategies can elucidate the molecular mechanism of this compound in protein kinase inhibition?

- Kinase Assays : Use recombinant kinases (e.g., MAPK or PKA) with ATP-competitive assays (e.g., ADP-Glo™).

- Structural Studies : Co-crystallize the compound with target kinases for X-ray diffraction. SHELX programs (e.g., SHELXL) refine structures to identify binding interactions .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities and guides mutagenesis studies .

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key metabolites include hydroxylated pyrrole derivatives.

- Enzyme Inhibition : Test CYP450 isoforms (e.g., CYP3A4) to identify metabolic interactions. Evidence suggests CYP2D6 is primarily involved .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Crystallization Issues : Low solubility in common solvents (e.g., water, ethanol). Use solvent diffusion with DMF/ether mixtures.

- Hydrogen Bonding : Graph-set analysis (R₂²(8) motifs) predicts packing patterns. SHELXD/SHELXE resolve phase problems in twinned crystals .

Q. How does the substitution pattern on the pyrrole ring influence bioactivity compared to analogs?

- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of 2-, 3-, and 4-pyrrole derivatives in cytotoxicity assays.

- Electrophilic Substitution : Introduce halogens (Br/Cl) at pyrrole C5 to enhance metabolic stability. Data show 2-(5-Br-pyrrol-2-yl)acetic acid has 3x longer half-life .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Ethanol/water (1:1) | |

| Base | NaOH (2.0 equiv) | |

| Reaction Temperature | 40°C | |

| Yield | 68–75% |

Q. Table 2. Metabolic Profiling Data

| Metabolite | Detection Method | Enzyme Responsible |

|---|---|---|

| 5-Hydroxy derivative | LC-MS (m/z 142.1) | CYP2D6 |

| N-Acetylated form | LC-MS (m/z 167.2) | NAT2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.